molecular formula C13H18BN3O2S B2477517 3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester CAS No. 1700820-20-7

3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester

Cat. No. B2477517
CAS RN: 1700820-20-7
M. Wt: 291.18
InChI Key: ROQNDSXQMZYKKJ-UHFFFAOYSA-N
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Description

3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester is a boronic acid derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is widely used in the synthesis of various pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Improved Synthesis and Application in Suzuki Couplings

An improved synthesis method of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester via the isolation of its lithium hydroxy ate complex offers high yield and long-term stability. This compound is directly employable in Suzuki couplings without added base, demonstrating its versatility in cross-coupling reactions (Mullens, 2009).

Role in Organic Synthesis

The synthesis of pinacol esters of 1-alkyl-1H-pyrazol-4-yl and 5-ylboronic acids from 1H-pyrazol, and their characterization, showcases the utility of these compounds in organic synthesis. The regioselective lithiation of the pyrazole ring is a key step, and the resulting pinacolates are stable and useful as reagents in organic synthesis (Ivachtchenko et al., 2004).

Desulfitative C-C Cross Coupling

The palladium-catalyzed and copper-mediated desulfitative C-C cross-coupling of benzo-fused thiazolidine-2-thione with boronic acids and boronic acid pinacol esters under neutral and basic conditions, respectively, to afford fused thiazoles with good to excellent yields, reveals the compound's potential in creating fused heterocycles (Rajaguru et al., 2015).

Synthesis and Cycloaddition

The synthesis of a pinacol ester of (1,3-butadien-2-yl)boronic acid from 1,4-dichloro-2-butyne and its reactivity as an extremely reactive diene in Diels-Alder reactions to produce functionalized cyclic 1-alkenylboronates in high yields further underscores the compound's value in advanced organic synthesis and cycloaddition reactions (Kamabuchi et al., 1993).

properties

IUPAC Name

2-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2S/c1-9-10(8-17(16-9)11-15-6-7-20-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQNDSXQMZYKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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